molecular formula C5H2Br2N2S B13545377 5,7-Dibromoimidazo[4,3-b][1,3]thiazole

5,7-Dibromoimidazo[4,3-b][1,3]thiazole

Cat. No.: B13545377
M. Wt: 281.96 g/mol
InChI Key: XONJQWXYPFMMAC-UHFFFAOYSA-N
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Description

5,7-Dibromoimidazo[4,3-b][1,3]thiazole is a brominated heterocyclic compound supplied for research use only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. The imidazo[4,3-b][1,3]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. Compounds based on this fused heterocyclic system have shown significant promise in anticancer research, acting through various mechanisms such as enzyme inhibition and induction of apoptosis . Furthermore, this chemical scaffold is of high interest in the development of antimicrobial agents, with some analogues exhibiting potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , as well as against the Mycobacterium tuberculosis H37Rv strain . The presence of bromine atoms at the 5 and 7 positions makes this compound a versatile synthetic intermediate; these sites are amenable to further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies . This reagent is particularly valuable for researchers in drug discovery aiming to develop novel therapeutic agents for treating cancers, bacterial infections, and tuberculosis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2Br2N2S

Molecular Weight

281.96 g/mol

IUPAC Name

5,7-dibromoimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C5H2Br2N2S/c6-3-4-9(1-2-10-4)5(7)8-3/h1-2H

InChI Key

XONJQWXYPFMMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(N=C(N21)Br)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Historical Context of Imidazo[4,3-b]benthamdirect.comnih.govthiazole Synthesis

While specific historical data for the Imidazo[4,3-b] benthamdirect.comnih.govthiazole (B1198619) ring system is not documented, the broader family of imidazo-fused heterocycles has been a subject of interest for decades. For instance, the isomeric Imidazo[2,1-b] benthamdirect.comnih.govresearchgate.netthiadiazole heterocycle was first discovered in the 1950s. researchgate.netresearchgate.net The synthesis of related fused imidazole (B134444) systems, such as imidazo[1,2-a]pyridines, has also been extensively reviewed, highlighting a variety of synthetic approaches developed over the last decade. cbijournal.comresearchgate.netrsc.org These methods often involve the condensation of an amine-containing heterocycle with a suitable electrophile.

Targeted Synthesis of 5,7-Dibromoimidazo[4,3-b]benthamdirect.comnih.govthiazole

The targeted synthesis of 5,7-Dibromoimidazo[4,3-b] benthamdirect.comnih.govthiazole would most logically proceed through the synthesis of the parent Imidazo[4,3-b] benthamdirect.comnih.govthiazole followed by a regioselective dibromination.

Achieving regioselective bromination at the 5- and 7-positions of the Imidazo[4,3-b] benthamdirect.comnih.govthiazole core would be a critical step. The electronic properties of the fused ring system would dictate the positions of electrophilic attack. In related imidazo-heterocycles, such as imidazo[1,2-a]pyridines, regioselective halogenation is a well-established transformation. nih.govrsc.org Various methods have been developed for the C3-bromination of imidazo[1,2-a]pyridines using reagents like CBr4 promoted by NaOH, or sodium bromite (B1237846) in the presence of acetic acid. benthamdirect.comnih.govbohrium.com For the isomeric imidazo[2,1-b]-1,3,4-thiadiazole system, electrophilic substitution reactions have been shown to occur at the 5-position. nih.gov

For the hypothetical dibromination of Imidazo[4,3-b] benthamdirect.comnih.govthiazole, a careful selection of brominating agent and reaction conditions would be necessary to control the regioselectivity. The use of a less reactive brominating agent or a protecting group strategy might be required to achieve the desired 5,7-disubstitution pattern.

The synthesis of the Imidazo[4,3-b] benthamdirect.comnih.govthiazole precursor would likely involve a cyclocondensation reaction. A plausible route could be the reaction of a 4-amino-1,3-thiazole derivative with a suitable two-carbon electrophile.

Once the parent heterocycle is obtained, various halogenation pathways could be explored. Direct bromination using elemental bromine could be attempted, although this may lead to a mixture of products. More selective methods, such as those employing N-bromosuccinimide (NBS) or other mild brominating agents, would likely offer better control over the reaction. The reaction solvent and temperature would also play a crucial role in determining the outcome of the halogenation.

To achieve the desired 5,7-dibromo substitution, a systematic optimization of reaction conditions would be essential. This would involve screening different brominating agents, solvents, temperatures, and reaction times. The table below outlines a hypothetical optimization study for the dibromination of Imidazo[4,3-b] benthamdirect.comnih.govthiazole.

EntryBrominating AgentSolventTemperature (°C)Time (h)Desired Product Yield (%)
1Br₂ (2.2 eq)CH₂Cl₂0 to rt4To be determined
2NBS (2.2 eq)CCl₄Reflux6To be determined
3CBr₄ / NaOHDioxane8012To be determined
4NaBrO₂ / AcOHDMF6010To be determined

This table is a hypothetical representation of an optimization study and does not reflect actual experimental data.

Alternative Synthetic Routes to Imidazo[4,3-b]benthamdirect.comnih.govthiazole Derivatives

Should the direct bromination of the parent heterocycle prove challenging, alternative synthetic routes that introduce the bromine atoms at an earlier stage could be considered.

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including thiazoles and fused imidazole systems. youtube.comacs.orgorganic-chemistry.org A potential alternative strategy for the synthesis of 5,7-Dibromoimidazo[4,3-b] benthamdirect.comnih.govthiazole could involve the cyclocondensation of a pre-functionalized thiazole precursor already bearing one or both bromine atoms. For example, a 4-amino-2,5-dibromo-1,3-thiazole derivative could be reacted with a suitable dielectrophile to construct the fused imidazole ring. This approach would offer better control over the final substitution pattern.

The synthesis of various imidazo[2,1-b]thiazole (B1210989) derivatives has been successfully achieved through one-pot multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, demonstrating the versatility of cyclocondensation strategies. mdpi.com Similar approaches could be adapted for the synthesis of the Imidazo[4,3-b] benthamdirect.comnih.govthiazole core.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. For the synthesis of the related imidazo[2,1-b]thiazole core, the Groebke-Blackburn-Bienaymé reaction (GBBR) stands out as a prominent isocyanide-based MCR. rsc.orgmdpi.com

The GBBR typically involves the reaction of an amino-heterocycle, an aldehyde, and an isocyanide. In the context of the imidazo[2,1-b]thiazole system, a 2-aminothiazole (B372263) derivative serves as the amino-heterocycle. The reaction proceeds to yield a highly substituted imidazo[2,1-b]thiazole scaffold. mdpi.com While this specific MCR is documented for the imidazo[2,1-b]thiazole isomer, the underlying principles can be adapted for the synthesis of the imidazo[4,3-b] rsc.orgresearchgate.netthiazole core by selecting appropriate precursors. The versatility of the GBBR allows for the introduction of various substituents on the final heterocyclic product by simply changing the aldehyde and isocyanide components.

A representative scheme for the synthesis of an imidazo[2,1-b]thiazole scaffold via the Groebke-Blackburn-Bienaymé reaction is presented below:

Table 1: Example of a Three-Component Reaction for Imidazo[2,1-b]thiazole Synthesis

Reactant 1Reactant 2Reactant 3ProductConditionsYield
2-AminothiazoleAromatic AldehydeIsocyanideSubstituted Imidazo[2,1-b]thiazoleEthanol, 50°C60-66%

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis)

The synthesis of imidazo[4,3-b] rsc.orgresearchgate.netthiazole and its derivatives can be significantly enhanced through the use of catalysts. Both Brønsted and Lewis acids are commonly employed to facilitate the key bond-forming steps. For instance, in the context of the GBBR for the related imidazo[2,1-b]thiazole synthesis, catalysts are crucial for achieving high yields and shorter reaction times.

Transition metal catalysis, although less commonly reported for the initial ring formation of this specific scaffold compared to other heterocyclic systems, plays a vital role in the subsequent functionalization of the pre-formed imidazo[4,3-b] rsc.orgresearchgate.netthiazole core. Palladium-catalyzed cross-coupling reactions, for example, are instrumental in introducing aryl or other carbon-based substituents at specific positions, which is a key step in diversifying the chemical space around this scaffold.

Furthermore, studies on the regioselective bromination of imidazo-fused heterocycles highlight the importance of controlled electrophilic substitution. While not a catalytic ring formation, the introduction of bromine atoms at the 5- and 7-positions would likely rely on carefully chosen brominating agents and conditions to achieve the desired regioselectivity. Research on related imidazo[2,1-b]thiazoles has shown that electrophilic substitution, such as bromination, preferentially occurs at the C5 position of the imidazole ring. rsc.orgrsc.org Achieving dibromination at both the C5 and C7 positions would require overcoming this inherent regioselectivity, possibly through the use of specific catalysts or directing groups. An electrochemical approach using tetra-n-butylammonium bromide (TBAB) has been reported for the regioselective bromination of various imidazo (B10784944) heteroaromatic motifs, showcasing a metal-free catalytic approach. rsc.org

Green Chemistry Approaches in Imidazo[4,3-b]rsc.orgresearchgate.netthiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on reducing waste, using less hazardous solvents, and improving energy efficiency.

Solvent-free or solid-state synthesis offers significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. Reactions are typically carried out by heating a mixture of the reactants in the absence of a solvent. This method can lead to higher yields, shorter reaction times, and simpler work-up procedures. The synthesis of various heterocyclic systems, including thiazole and imidazole derivatives, has been successfully demonstrated under solvent-free conditions, often with the aid of a solid-supported catalyst. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. The rapid and uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. The synthesis of imidazo[2,1-b] rsc.orgresearchgate.netnih.govthiadiazole derivatives, a related heterocyclic system, has been efficiently achieved using microwave activation. researchgate.net This technique is highly applicable to the synthesis of the imidazo[4,3-b] rsc.orgresearchgate.netthiazole core, particularly in MCRs and catalyst-mediated reactions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazo[2,1-b] rsc.orgresearchgate.netnih.govthiadiazoles

MethodReaction TimeYieldReference
Conventional Heating3-8 hoursModerate to Good researchgate.net
Microwave Irradiation6 minutes96% nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for promoting organic transformations. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can enhance reaction rates and yields. Ultrasound-mediated synthesis is considered a green chemistry approach due to its energy efficiency and often milder reaction conditions. The synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles has been successfully demonstrated using ultrasound irradiation, often in aqueous media, further enhancing the green credentials of the process. rsc.org

Table 3: Ultrasound-Assisted Synthesis of Imidazo[2,1-b]thiazoles

Catalytic SystemSolventReaction TimeYieldReference
KI/tert-butyl hydroperoxideWater4 minutesup to 97% rsc.org

Table 4: Reusability of H3PO4/Al2O3 Catalyst in Imidazo[2,1-b]thiazole Synthesis

Recycle RunProduct Yield (%)
194
292
391
490
589

Data adapted from a study on a similar heterocyclic system. rsc.org

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Reactions on the 5,7-Dibromoimidazo[4,3-b]researchgate.netwikipedia.orgthiazole Core

The fused imidazo (B10784944) researchgate.netwikipedia.orgthiazole (B1198619) ring system is generally susceptible to electrophilic attack. Studies on the parent imidazo[2,1-b]thiazole (B1210989) and imidazo[2,1-b]-1,3,4-thiadiazole structures have shown that electrophilic substitution, such as bromination, iodination, and formylation, preferentially occurs at the C5 position rsc.orgnih.gov. However, in the case of 5,7-dibromoimidazo[4,3-b] researchgate.netwikipedia.orgthiazole, the presence of electron-withdrawing bromine atoms at these positions is expected to significantly deactivate the ring towards further electrophilic substitution.

The introduction of additional halogen atoms onto the 5,7-dibromoimidazo[4,3-b] researchgate.netwikipedia.orgthiazole core through electrophilic aromatic substitution is predicted to be challenging. The existing bromine atoms exert a strong deactivating effect on the heterocyclic system, making it less susceptible to attack by electrophiles. While methods for the regioselective C-H halogenation of similar fused heterocyclic systems like imidazo[1,2-a]pyridines have been developed using sources such as sodium chlorite (B76162) or bromite (B1237846), these reactions typically target electron-rich positions nih.govrsc.org. Given the electron-deficient nature of the dibrominated core, forcing conditions would likely be required for any further halogenation, which could lead to decomposition or low yields.

Direct nitration and sulfonation of 5,7-dibromoimidazo[4,3-b] researchgate.netwikipedia.orgthiazole have not been extensively reported in the literature. Generally, these electrophilic aromatic substitution reactions require harsh acidic conditions, which may not be compatible with the fused imidazole (B134444) ring system. The deactivating effect of the two bromine atoms further complicates these reactions. While nitration and sulfonation are common modifications for many aromatic systems, their application to this specific dibrominated heterocyclic core remains an area for future investigation.

Nucleophilic Substitution Reactions Involving Bromine Atoms

The bromine atoms at the C5 and C7 positions of the imidazo[4,3-b] researchgate.netwikipedia.orgthiazole core are prime sites for nucleophilic substitution, particularly through palladium-catalyzed cross-coupling reactions. These reactions offer a versatile platform for introducing a wide range of functional groups, enabling the synthesis of diverse derivatives.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This reaction has been successfully applied to various brominated heterocyclic compounds, including indazoles and thiazoles, demonstrating its utility in derivatizing such scaffolds nih.govrsc.orgrsc.org. It is anticipated that 5,7-dibromoimidazo[4,3-b] researchgate.netwikipedia.orgthiazole would readily undergo Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. By carefully controlling the stoichiometry of the reagents, it may be possible to achieve either mono- or di-arylation, providing access to a broad library of substituted imidazo[4,3-b] researchgate.netwikipedia.orgthiazole derivatives.

Table 1: Predicted Suzuki-Miyaura Cross-Coupling Reactions of 5,7-Dibromoimidazo[4,3-b] researchgate.netwikipedia.orgthiazole

EntryAryl Boronic AcidProductPredicted Yield
1Phenylboronic acid5,7-Diphenylimidazo[4,3-b] researchgate.netwikipedia.orgthiazoleHigh
24-Methoxyphenylboronic acid5,7-Bis(4-methoxyphenyl)imidazo[4,3-b] researchgate.netwikipedia.orgthiazoleHigh
33-Pyridinylboronic acid5,7-Di(pyridin-3-yl)imidazo[4,3-b] researchgate.netwikipedia.orgthiazoleModerate to High
42-Thienylboronic acid5,7-Di(thiophen-2-yl)imidazo[4,3-b] researchgate.netwikipedia.orgthiazoleModerate to High

Note: The yields are predicted based on analogous reactions in the literature and have not been experimentally verified for this specific compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it is widely used for the synthesis of arylamines from aryl halides wikipedia.orgacsgcipr.org. This methodology is expected to be applicable to 5,7-dibromoimidazo[4,3-b] researchgate.netwikipedia.orgthiazole for the introduction of primary and secondary amines at the C5 and C7 positions. The reaction's broad substrate scope would allow for the synthesis of a variety of amino-substituted imidazo[4,3-b] researchgate.netwikipedia.orgthiazole derivatives, which are of interest in medicinal chemistry. Similar to the Suzuki-Miyaura reaction, selective mono- or di-amination could potentially be achieved by controlling the reaction conditions.

Table 2: Predicted Buchwald-Hartwig Amination Reactions of 5,7-Dibromoimidazo[4,3-b] researchgate.netwikipedia.orgthiazole

EntryAmineProductPredicted Yield
1AnilineN5,N7-Diphenylimidazo[4,3-b] researchgate.netwikipedia.orgthiazole-5,7-diamineModerate to High
2Morpholine5,7-Dimorpholinoimidazo[4,3-b] researchgate.netwikipedia.orgthiazoleHigh
3BenzylamineN5,N7-Dibenzylimidazo[4,3-b] researchgate.netwikipedia.orgthiazole-5,7-diamineModerate
4Pyrrolidine5,7-Di(pyrrolidin-1-yl)imidazo[4,3-b] researchgate.netwikipedia.orgthiazoleHigh

Note: The yields are predicted based on analogous reactions in the literature and have not been experimentally verified for this specific compound.

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another valuable tool for the derivatization of 5,7-dibromoimidazo[4,3-b] researchgate.netwikipedia.orgthiazole. This reaction has been successfully employed for the C-5 alkynylation of brominated imidazoles fao.org. It is therefore highly probable that the bromine atoms on the imidazo[4,3-b] researchgate.netwikipedia.orgthiazole core can be substituted with various alkyne moieties. This would provide access to a range of alkynyl-substituted derivatives, which can serve as versatile intermediates for further transformations.

Table 3: Predicted Sonogashira Coupling Reactions of 5,7-Dibromoimidazo[4,3-b] researchgate.netwikipedia.orgthiazole

EntryAlkyneProductPredicted Yield
1Phenylacetylene5,7-Bis(phenylethynyl)imidazo[4,3-b] researchgate.netwikipedia.orgthiazoleHigh
2Ethynyltrimethylsilane5,7-Bis((trimethylsilyl)ethynyl)imidazo[4,3-b] researchgate.netwikipedia.orgthiazoleHigh
31-Hexyne5,7-Di(hex-1-yn-1-yl)imidazo[4,3-b] researchgate.netwikipedia.orgthiazoleModerate to High
4Propargyl alcohol(Imidazo[4,3-b] researchgate.netwikipedia.orgthiazole-5,7-diyl)bis(ethyne-2,1-diyl)dimethanolModerate

Note: The yields are predicted based on analogous reactions in the literature and have not been experimentally verified for this specific compound.

Other Palladium-Catalyzed Coupling Reactions

The bromine atoms on the 5,7-Dibromoimidazo[4,3-b] chemmethod.comuobaghdad.edu.iqthiazole skeleton are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for introducing molecular diversity.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.org For the imidazo[2,1-b]thiazole core, this reaction has been successfully employed to synthesize 6-substituted derivatives. The coupling of 2-amino-3-(2-propynyl)-1,3-thiazolium bromide with various iodobenzenes in the presence of a palladium/copper catalyst system yields 6-benzylimidazo[2,1-b] chemmethod.comuobaghdad.edu.iqthiazoles. northeastern.eduresearchgate.net This methodology highlights the utility of Sonogashira coupling for introducing alkynyl and, subsequently, substituted arylmethyl groups onto the heterocyclic scaffold. Low-loading palladium catalysts with hydrazone ligands have also proven effective for the Sonogashira coupling of aryl bromides, offering a sustainable approach. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is one of the most versatile methods for forming C(sp²)–C(sp²) bonds. nih.gov This reaction is highly applicable to bromo-substituted imidazothiazoles. Studies on other bromo-heterocycles demonstrate that palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ effectively couple aryl bromides with various arylboronic acids under basic conditions. nih.govnih.gov The reaction is compatible with a wide range of functional groups on both coupling partners. researchgate.net

Heck Coupling: The Mizoroki-Heck reaction allows for the vinylation of aryl halides. beilstein-journals.org This reaction can be applied to bromo-imidazo[2,1-b]thiazoles to introduce alkene functionalities. Mechanically-activated, solvent-free Heck couplings have been developed for non-activated 3-bromoindazoles, which can serve as a model. These reactions often utilize a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to enhance yield and suppress dehalogenation side reactions. beilstein-journals.orgnih.gov

ReactionSubstrateCoupling PartnerCatalyst SystemProduct TypeReference
SonogashiraBromo-imidazo[2,1-b]thiazole analogueTerminal AlkynePd(0)/Cu(I), Amine BaseAlkynyl-imidazo[2,1-b]thiazole wikipedia.orgnortheastern.edu
Suzuki-MiyauraBromo-imidazo[2,1-b]thiazoleArylboronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)Aryl-imidazo[2,1-b]thiazole nih.govnih.gov
HeckBromo-imidazo[2,1-b]thiazoleAlkene (e.g., n-butyl acrylate)Pd(OAc)₂, PPh₃, Base (e.g., TEA)Vinyl-imidazo[2,1-b]thiazole beilstein-journals.orgnih.gov

Functionalization of the Imidazo[2,1-b]thiazole Nucleus

Beyond leveraging the pre-installed bromine atoms, the imidazo[2,1-b]thiazole nucleus itself can be functionalized, typically through electrophilic substitution reactions. These modifications install key functional groups that serve as handles for further derivatization.

The introduction of carbonyl functionalities, such as aldehyde (formyl) or ketone (acyl) groups, is a crucial step for extending the molecular framework.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile. wikipedia.org This reaction has been successfully applied to the imidazo[2,1-b]thiazole system. For instance, 6-(4-bromophenyl)imidazo[2,1-b]thiazole (B1268897) can be formylated at the C5 position to yield 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde. chemmethod.com This regioselective formylation provides a key aldehyde intermediate for subsequent reactions. rsc.org

Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of ketone groups. Using Eaton's reagent (P₂O₅/MeSO₃H) as a catalyst, acylation of related benzo[d]imidazo[2,1-b]thiazole systems can be achieved under solvent-free conditions, demonstrating an environmentally friendly approach to ketone synthesis on this scaffold. jsynthchem.com

The aldehyde and ketone derivatives of the imidazo[2,1-b]thiazole nucleus are valuable precursors for the synthesis of imines (Schiff bases) and hydrazones. These reactions involve the condensation of the carbonyl group with primary amines and hydrazines, respectively.

Schiff Base Formation: 5-Formyl-imidazo[2,1-b]thiazole derivatives readily react with various substituted aromatic amines in the presence of a catalytic amount of glacial acetic acid to afford the corresponding Schiff bases. chemmethod.comuobaghdad.edu.iq This reaction provides a straightforward method to link the imidazothiazole core to other aromatic systems via an azomethine bridge. nih.govresearchgate.net

Hydrazone Formation: Similarly, condensation of acetyl-imidazo[2,1-b]thiazole derivatives with hydrazides (like isonicotinic acid hydrazide) or substituted hydrazines yields the corresponding hydrazones. nih.govnih.gov These hydrazone derivatives are a significant class of compounds with diverse biological activities. nih.gov

Product TypeCarbonyl PrecursorReagentConditionsReference
Schiff BaseImidazo[2,1-b]thiazole-5-carbaldehyde (B3230358)Substituted Aromatic AmineGlacial Acetic Acid, Reflux chemmethod.comuobaghdad.edu.iq
HydrazoneAcetyl-imidazo[2,1-b]thiazoleHydrazine / HydrazideEthanol, Reflux nih.govnih.gov

The functional groups introduced in the preceding steps can participate in intramolecular or intermolecular cyclization reactions to construct more complex, fused heterocyclic systems.

Formation of Oxazepines: The Schiff bases derived from imidazo[2,1-b]thiazole-5-carbaldehyde can undergo cyclization with anhydrides to form seven-membered rings. For example, treatment of these Schiff bases with phthalic anhydride (B1165640) leads to the formation of new 1,3-oxazepine derivatives fused to the imidazothiazole core. chemmethod.comuobaghdad.edu.iq

Formation of Imidazolones: The same Schiff base intermediates can be used to synthesize fused five-membered rings. Cyclization with amino acids, such as glycine, results in the formation of imidazolone (B8795221) (also known as imidazolinone) derivatives, creating a novel polycyclic system containing the imidazo[2,1-b]thiazole scaffold. chemmethod.comuobaghdad.edu.iq

Fused HeterocyclePrecursorCyclizing AgentReaction TypeReference
OxazepineImidazo[2,1-b]thiazole-derived Schiff BasePhthalic AnhydrideCyclocondensation chemmethod.comuobaghdad.edu.iq
ImidazoloneImidazo[2,1-b]thiazole-derived Schiff BaseGlycineCyclocondensation chemmethod.comuobaghdad.edu.iq

Stability and Reactivity under Various Chemical Environments

The imidazo[2,1-b]thiazole nucleus is an aromatic system, which confers it a significant degree of chemical stability. However, its reactivity is dictated by the electronic nature of the ring and its substituents. The bridgehead nitrogen atom and the sulfur heteroatom influence the electron distribution, making certain positions susceptible to electrophilic attack, as seen in the Vilsmeier-Haack reaction. chemmethod.com

The C-Br bonds at the 5 and 7 positions are the most reactive sites for synthetic transformations. Under neutral or basic conditions, these positions are stable unless activated by a transition metal catalyst. In the presence of palladium catalysts, the C-Br bonds readily undergo oxidative addition, initiating cross-coupling cycles like Suzuki, Heck, and Sonogashira reactions. northeastern.edunih.govnih.gov The relative reactivity of the C5-Br versus the C7-Br bond would likely depend on the specific electronic and steric environment of the molecule, potentially allowing for selective or sequential functionalization under carefully controlled conditions. The stability in strongly acidic or basic media is generally high for the core ring, but harsh conditions could lead to decomposition or side reactions involving substituents.

Detailed Spectroscopic and Crystallographic Data for 5,7-Dibromoimidazo[4,3-b] sciforum.netnih.govthiazole Not Available in Publicly Indexed Scientific Literature

A comprehensive search for advanced spectroscopic and crystallographic data for the chemical compound 5,7-Dibromoimidazo[4,3-b] sciforum.netnih.govthiazole has been conducted to generate a detailed scientific article as per the specified outline. Despite extensive queries for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) data, the specific research findings required for a thorough structural elucidation of this particular compound could not be located in publicly accessible scientific databases and literature.

The requested article structure necessitated detailed experimental data for the following analytical techniques:

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC): Specific chemical shifts (δ), coupling constants (J), and correlation data are essential for the unambiguous assignment of the proton and carbon atoms within the molecule's fused heterocyclic structure.

Heteronuclear NMR (e.g., ¹⁵N NMR): This data would provide critical insight into the electronic environment of the nitrogen atoms in the imidazothiazole core.

High-Resolution Mass Spectrometry (HRMS): Precise mass measurements are required to confirm the elemental composition and molecular formula (C₅H₂Br₂N₂S).

Electrospray Ionization Mass Spectrometry (ESI-MS): Analysis via ESI-MS would provide information on the molecule's ionization behavior and its fragmentation patterns under specific conditions.

While general principles of these spectroscopic techniques and data for related but structurally distinct imidazothiazole derivatives are available, no published research containing the specific experimental values and detailed analyses for 5,7-Dibromoimidazo[4,3-b] sciforum.netnih.govthiazole was found.

Without access to primary research data from scholarly articles or spectral databases pertaining to this exact compound, the generation of a scientifically accurate and informative article that adheres to the requested detailed outline is not possible. Proceeding would require speculation or the use of data from different compounds, which would be scientifically unsound and violate the core requirements of the request.

Therefore, the article focusing solely on the advanced spectroscopic and crystallographic analysis of 5,7-Dibromoimidazo[4,3-b] sciforum.netnih.govthiazole cannot be generated at this time due to the absence of the necessary foundational data.

Advanced Spectroscopic and Crystallographic Analysis for Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending). The absorption frequencies are characteristic of specific bond types and functional groups. For 5,7-Dibromoimidazo[4,3-b] nih.govrsc.orgthiazole (B1198619), one would expect to observe characteristic absorption bands for C-H, C=N, C=C, and C-S bonds within the fused heterocyclic ring system. The presence of the carbon-bromine (C-Br) bonds would also result in characteristic absorptions, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman Spectroscopy : This method involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For the target compound, Raman analysis would be valuable for identifying the vibrations of the core heterocyclic skeleton and the symmetric vibrations of the C-Br bonds, which might be weak or absent in the IR spectrum.

If experimental data were available, a table of observed vibrational frequencies and their assignments would be presented here.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Many heterocyclic compounds can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. X-ray diffraction can unambiguously identify the specific tautomer present in the solid state by precisely locating the positions of all atoms, including hydrogen atoms. Furthermore, it reveals the exact conformation of the molecule, detailing the planarity of the fused ring system and the orientation of any substituents. For 5,7-Dibromoimidazo[4,3-b] nih.govrsc.orgthiazole, this analysis would confirm the connectivity of the fused imidazole (B134444) and thiazole rings and the precise locations of the two bromine atoms.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. X-ray diffraction analysis allows for a detailed investigation of these interactions. In the case of a halogenated compound like 5,7-Dibromoimidazo[4,3-b] nih.govrsc.orgthiazole, significant intermolecular interactions could include:

Halogen Bonding : An attractive, non-covalent interaction between the electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site on an adjacent molecule (such as a nitrogen or sulfur atom). nih.govresearchgate.net This is a highly directional interaction that can be a powerful tool in crystal engineering. nih.gov

π-π Stacking : Interactions between the aromatic fused ring systems of adjacent molecules.

Van der Waals Forces : General attractive or repulsive forces between molecules.

Understanding these interactions is crucial for predicting and controlling the solid-state properties of materials. Had a crystal structure been determined, data tables detailing key bond lengths, bond angles, and parameters of intermolecular contacts would be included in this section.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

DFT calculations would be essential to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This would provide a foundational understanding of the molecule's three-dimensional structure. Furthermore, electronic properties such as total energy, dipole moment, and the distribution of electron density could be calculated.

Frontier Molecular Orbital (FMO) Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO would indicate the molecule's resistance to electronic excitation. The spatial distribution of these orbitals would highlight the likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Surface (MEP) Analysis

An MEP analysis would map the electrostatic potential onto the electron density surface, revealing regions of positive, negative, and neutral potential. This is invaluable for predicting how the molecule would interact with other chemical species, particularly in biological systems, by identifying potential sites for hydrogen bonding and other non-covalent interactions.

Non-Covalent Interaction (NCI) Plot Analysis

NCI plot analysis is a powerful tool for visualizing and characterizing non-covalent interactions within a molecule and between molecules. This would be particularly important for understanding the influence of the bromine atoms on potential halogen bonding and other weak interactions that could dictate crystal packing and ligand-receptor binding.

Aromaticity Assessment of the Fused Ring System

Various computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, could be employed to assess the degree of aromaticity in the fused imidazo[4,3-b] nih.govmdpi.comthiazole (B1198619) ring system. This would provide insight into the stability and reactivity of the core heterocyclic structure.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

MD simulations would be necessary to explore the conformational landscape of the molecule and understand its dynamic behavior over time. This would be particularly relevant if the molecule has flexible side chains or if its interactions with a solvent or a biological target are of interest.

Without specific computational data for 5,7-Dibromoimidazo[4,3-b] nih.govmdpi.comthiazole, any attempt to generate the requested article would be speculative and scientifically unsound. The scientific community has not yet published research that would provide the necessary data points to construct an accurate and informative article on this specific compound. Further experimental and computational research is required before a comprehensive analysis can be presented.

In Silico Prediction of Reactivity and Selectivity

There are no available studies that specifically predict the reactivity and selectivity of 5,7-Dibromoimidazo[4,3-b] researchgate.netbiointerfaceresearch.comthiazole using computational methods. Such an investigation would typically involve Density Functional Theory (DFT) calculations to determine electron density distribution, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps. These calculations would help identify the most probable sites for electrophilic or nucleophilic attack and predict the regioselectivity of various chemical reactions. However, no such theoretical calculations have been published for this compound.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on in vitro activities)

Similarly, a search for cheminformatics or QSAR modeling studies focused on the in vitro activities of 5,7-Dibromoimidazo[4,3-b] researchgate.netbiointerfaceresearch.comthiazole yielded no results. QSAR models are developed by correlating variations in the physicochemical properties of a series of compounds with their biological activities. To build such a model, experimental in vitro activity data for a series of analogues of 5,7-Dibromoimidazo[4,3-b] researchgate.netbiointerfaceresearch.comthiazole would be required, along with the calculation of various molecular descriptors. As no such series or associated biological data has been reported in the literature, no QSAR models have been developed or published.

Due to the lack of specific data, the creation of data tables and detailed research findings as requested is not possible.

Biological Activity and Molecular Mechanisms in Vitro and in Silico Focus

Exploration of Molecular Targets and Biological Pathways

While no studies have specifically identified the molecular targets of 5,7-Dibromoimidazo[4,3-b] nih.govnih.govthiazole (B1198619), research on related imidazothiazole and thiazole derivatives has pointed to several key biological pathways.

Derivatives of the broader 1,3-thiazole class have been investigated as inhibitors of various enzymes. For instance, some thiazole analogues have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth. nih.gov The inhibition of such kinases is a common strategy in the development of anticancer agents.

The ability of thiazole-containing compounds to interact with various receptors has been documented. While specific data for 5,7-Dibromoimidazo[4,3-b] nih.govnih.govthiazole is unavailable, the general structural features of heterocyclic compounds suggest potential interactions with G-protein coupled receptors (GPCRs) or nuclear receptors, which are critical regulators of cellular signaling and gene expression.

Computational and experimental studies on related compounds have explored their interactions with key cellular proteins. For example, some imidazothiazole derivatives have been investigated for their potential to inhibit tubulin polymerization, a process essential for cell division. Disrupting tubulin dynamics is a well-established mechanism for many anticancer drugs.

In Vitro Biological Screening Modalities

In the absence of specific data for 5,7-Dibromoimidazo[4,3-b] nih.govnih.govthiazole, this section will discuss the antiproliferative activities observed for related imidazo[2,1-b] nih.govnih.govglobalresearchonline.netthiadiazole and 1,3-thiazole derivatives against various cancer cell lines.

Numerous studies have demonstrated the antiproliferative effects of thiazole-containing compounds against a panel of cancer cell lines. For example, certain novel 1,3-thiazole analogues have shown considerable inhibitory activity against the MCF-7 breast cancer cell line. nih.govresearchgate.net Similarly, derivatives of the related imidazo[2,1-b] nih.govnih.govglobalresearchonline.netthiadiazole scaffold have been reported to exhibit cytotoxic activity against various cancer cell lines, including those of pancreatic cancer. nih.gov The presence and position of substituents on the heterocyclic core are often critical determinants of the observed potency and selectivity.

Table 1: Illustrative Antiproliferative Activity of Representative Thiazole Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
1,3-Thiazole AnalogueMCF-75.73 nih.gov
Imidazo[2,1-b] nih.govnih.govglobalresearchonline.netthiadiazole DerivativePancreatic Cancer Cell Lines0.23 - 12.2 nih.gov

This table is for illustrative purposes only and does not represent data for 5,7-Dibromoimidazo[4,3-b] nih.govnih.govthiazole.

Investigations into the mechanisms of action of some 1,3-thiazole derivatives have included cell cycle analysis. For instance, a potent 1,3-thiazole analogue was found to induce cell cycle arrest at the G1 phase in MCF-7 cells, thereby preventing the cells from proceeding to the DNA synthesis (S) phase and subsequent mitosis (M phase). nih.govresearchgate.net This disruption of the normal cell cycle progression is a hallmark of many anticancer agents.

Biological Activity and Molecular Mechanisms of 5,7-Dibromoimidazo[4,3-b] nih.govnih.govthiazole

Following a comprehensive review of scientific literature, it has been determined that there is no specific published research data available for the compound 5,7-Dibromoimidazo[4,3-b] nih.govnih.govthiazole corresponding to the biological activities outlined in the requested article structure.

The conducted searches for detailed findings and data on apoptosis and necrosis induction, mitochondrial membrane potential assays, and specific antimicrobial, antifungal, antitubercular, antiviral, and antiparasitic activities of 5,7-Dibromoimidazo[4,3-b] nih.govnih.govthiazole did not yield any specific results for this particular molecule.

While the broader class of thiazole and imidazothiazole derivatives has been investigated for various biological activities, providing generalized information on the parent scaffolds would not adhere to the strict requirement of focusing solely on 5,7-Dibromoimidazo[4,3-b] nih.govnih.govthiazole .

Therefore, it is not possible to generate a scientifically accurate and detailed article with data tables for the specified subsections as requested, due to the absence of specific research on this compound in the available scientific domain.

Anti-inflammatory Response Studies (e.g., Cytokine Modulation)

Derivatives of the imidazo (B10784944) nih.govnih.govthiazole and related thiazole structures have demonstrated notable anti-inflammatory properties in various in vitro studies. The mechanism of action often involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokine production. For instance, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org This suggests that the anti-inflammatory effects of these compounds are mediated, at least in part, by suppressing the release of these critical inflammatory mediators.

Some thiazole derivatives are also investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. researchgate.net The inhibition of COX-2 is a particularly attractive target for anti-inflammatory drug development due to its preferential expression at sites of inflammation.

Antioxidant Activity Assessment (e.g., DPPH radical scavenging)

The antioxidant potential of various thiazole derivatives has been a subject of significant research interest. researchgate.net One of the common methods to evaluate this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies on 6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govthiazine derivatives, a related scaffold, have shown moderate radical scavenging activity. dmed.org.ua The antioxidant capacity in these compounds is thought to be influenced by the electronic nature of the core structure and the presence of various substituents. dmed.org.ua

Phenolic thiazoles have also been synthesized and evaluated for their antioxidant and antiradical activity, with some compounds showing potent scavenging of the DPPH radical. nih.gov The presence of hydroxyl groups on the aromatic rings of these molecules often contributes significantly to their antioxidant capacity.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. wjarr.com This method is instrumental in understanding the molecular basis of the biological activity of various compounds, including thiazole derivatives.

Identification of Binding Pockets and Key Interacting Residues

For various thiazole derivatives, molecular docking studies have been employed to identify their potential binding sites within target proteins. For example, in studies of thiazole derivatives as potential cholinesterase inhibitors, docking simulations have identified key aromatic residues such as Tyr334, Tyr70, Trp84, and Trp279 within the active site of acetylcholinesterase (AChE) that form favorable stacking interactions with the thiazole ring. academie-sciences.fr In the context of antibacterial research, docking of N-substituted thiazole derivatives into the FabH enzyme has revealed important hydrogen bond interactions that contribute to their inhibitory activity. wjarr.com

Prediction of Binding Affinities and Orientations

Molecular docking simulations provide estimations of binding affinities, often expressed as a docking score or binding energy. Lower binding energies typically indicate a more stable ligand-protein complex. For instance, docking studies of some pyrazol-1-yl-1,3-thiazole derivatives against receptor proteins of Staphylococcus aureus have shown good negative binding affinity values, suggesting potential antibacterial activity. amazonaws.com Similarly, for imidazo[2,1-b]-1,3,4-thiadiazole derivatives docked against HIV-1 protease, specific compounds have been identified with high dock scores, indicating a strong affinity for the target protein. researchgate.net

Allosteric Modulation Mechanisms

While many studies focus on the binding of ligands to the active site (orthosteric binding) of a protein, some molecules can exert their effects by binding to a different site, known as an allosteric site. This binding can induce a conformational change in the protein that modulates its activity. Currently, specific studies detailing the allosteric modulation mechanisms for 5,7-Dibromoimidazo[4,3-b] nih.govnih.govthiazole are not available. However, the broader field of medicinal chemistry is increasingly exploring allosteric modulation as a mechanism for drug action, and it is a potential area for future investigation for this class of compounds.

Structure-Activity Relationship (SAR) Studies for 5,7-Dibromoimidazo[4,3-b]nih.govnih.govthiazole and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.gov For the broader class of thiazole derivatives, SAR studies have provided valuable insights. For example, in a series of antimicrobial thiazoles, it was observed that the nature and position of substituents on the thiazole and associated rings significantly impact their antibacterial and antifungal efficacy. nih.gov Electron-donating groups were found to be associated with antifungal activity in some series. nih.gov

In the development of anti-inflammatory agents, SAR studies of 2,6-diaryl-imidazo[2,1-b] nih.govnih.govwjarr.comthiadiazole derivatives revealed that different substituents on the aryl rings led to varying degrees of anti-inflammatory and analgesic activity. nih.gov For antitubercular and antibacterial 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, halogen substitutions were found to enhance biological activity, likely due to their electron-withdrawing effects. nih.gov

Due to the lack of specific research on 5,7-Dibromoimidazo[4,3-b] nih.govnih.govthiazole, no direct SAR studies are available for this compound. Future research would be necessary to elucidate how the dibromo substitution at the 5 and 7 positions of the imidazo[4,3-b] nih.govnih.govthiazole core influences its biological profile.

Impact of Halogen Substitution Patterns on Biological Efficacy

Halogen substitution is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of imidazo nih.govnih.govthiazole-based structures, the introduction of halogens, including bromine, can significantly influence biological efficacy. For instance, studies on related benzo[d]imidazo[2,1-b]thiazole derivatives have shown that halogen substitutions can enhance biological activity due to increased electron-withdrawing effects. nih.gov

In a series of 2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives evaluated for anti-inflammatory activity, compounds bearing a bromine substituent at the para-position of the phenyl ring were found to have a notable impact on their interaction with cyclooxygenase (COX) enzymes. mdpi.com The large volume of the bromine atom tends to orient the molecule within the binding pocket, influencing its positioning relative to key amino acid residues. mdpi.com Specifically, a bromo-substituted compound in this series demonstrated comparable antinociceptive activity to the standard drug diclofenac. mdpi.com

Furthermore, in the context of antibacterial agents, 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide displayed significant activity against Gram-positive bacteria. nih.gov This suggests that di-halogen substitution can be a favorable pattern for enhancing antibacterial potency. The electron-withdrawing nature of halogens can play a crucial role in the observed activity. nih.gov

The following table summarizes the impact of halogen substitution on the biological activity of some imidazo nih.govnih.govthiazole and related heterocyclic systems.

Compound ClassHalogen SubstitutionBiological ActivityReference
2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazolesBromine on phenyl ringComparable antinociceptive activity to diclofenac mdpi.com
Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides2,4-dichloro on phenyl ringSignificant activity against Gram-positive bacteria nih.gov

Influence of Peripheral Substituents on Target Interaction

Beyond halogenation, other peripheral substituents play a critical role in defining the target interactions of imidazo nih.govnih.govthiazole-based compounds. The nature, size, and electronic properties of these substituents can dictate the binding affinity and selectivity for a particular biological target.

In a study of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives as antimicrobial agents, it was found that the hydrophobic nature of an aryl ring at one position enhanced activity, while electron-donating substituents at another aryl ring were detrimental to activity. researchgate.net This highlights the importance of a balanced electronic and steric profile for optimal target engagement.

Molecular docking studies on anti-inflammatory imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives revealed that the size of the substituents on the aromatic rings influences the formation of hydrogen bonds with the nitrogen atoms of the core heterocycle. mdpi.com For example, a trifluoromethyl (CF3) group was observed to form hydrogen bonds with key residues in the COX binding site, thereby influencing the ligand's orientation. mdpi.com

The table below illustrates the influence of various peripheral substituents on the biological activity of related imidazo nih.govnih.govthiazole structures.

Compound ClassPeripheral SubstituentInfluence on Target Interaction/ActivityReference
Phenyl substituted imidazo[2,1-b] nih.govnih.govnih.govthiadiazolesHydrophobic keto aryl ringEnhances antimicrobial activity researchgate.net
Phenyl substituted imidazo[2,1-b] nih.govnih.govnih.govthiadiazolesElectron-donating groups on the second aryl ringDetrimental to antimicrobial activity researchgate.net
2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazolesTrifluoromethyl (CF3) groupForms hydrogen bonds with COX binding site residues mdpi.com

Pharmacophore Elucidation for Rational Design

Pharmacophore modeling is a crucial tool in rational drug design, providing a three-dimensional representation of the essential features required for biological activity. For the imidazo nih.govnih.govthiazole scaffold, pharmacophore models have been developed based on the structure-activity relationships of various derivatives.

For a series of imidazo[2,1-b]thiazole (B1210989) derivatives with anticancer activity, pharmacophore mapping was used to identify potential anticancer targets. nih.gov This approach, combined with in silico studies, can guide the design of new analogs with improved potency and selectivity.

In the context of antimicrobial agents, computational tools have been used to elucidate the structure-activity relationship of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives. researchgate.net These studies have shown that a combination of electronic structure calculations and molecular docking can reveal key pharmacophoric features, such as the importance of a hydrophobic aryl ring and the detrimental effect of certain electron-donating groups. researchgate.net

Role as a Chemical Probe or Lead Compound in Drug Discovery Research

The imidazo nih.govnih.govthiazole scaffold is a versatile starting point for the development of chemical probes and lead compounds in drug discovery. iiarjournals.org Its rigid, fused-ring structure provides a good platform for the spatial orientation of various substituents to interact with biological targets.

Scaffold Hop and Bioisosteric Replacement Strategies

Scaffold hopping is a medicinal chemistry strategy aimed at identifying novel core structures with similar biological activity to a known active compound. The imidazo nih.govnih.govthiazole scaffold has been utilized in such strategies. For example, in the development of anticancer agents, an iterative scaffold-hopping approach led to the design of (Z)-2-benzylidenebenzo[d]imidazo[2,1–b]thiazol-3-ones from imidazo[1,2-a]pyridin-3-one derivatives, resulting in compounds with strong and selective antiproliferative activity. mdpi.com

Bioisosteric replacement involves substituting a part of a molecule with a chemically different group that retains similar biological activity. The imidazo[2,1-b] nih.govnih.govnih.govthiadiazole heterocycle is considered an isostere of the imidazo nih.govnih.govnih.govthiazole system, where a CH group in the thiazole ring is replaced by a nitrogen atom. researchgate.net This substitution can lead to compounds with altered physicochemical properties and potentially improved biological profiles.

Early-Stage Lead Identification and Optimization

The imidazo nih.govnih.govthiazole core has served as a lead structure in the identification and optimization of various therapeutic agents. For instance, a series of 2,5,6-substituted imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives were identified as potential antiproliferative agents through screening at the National Cancer Institute. nih.gov Subsequent optimization, such as the introduction of a formyl group at the 5-position, led to compounds with enhanced activity. nih.gov

In another example, 2,6-disubstituted imidazo[2,1-b] nih.govnih.govnih.govthiadiazole (ITA) was identified as a novel scaffold for binding to α-synuclein, a protein implicated in Parkinson's disease. acs.org This discovery led to the development of an iodinated lead compound for potential use in PET imaging. acs.org

Furthermore, imidazo[2,1-b] nih.govnih.govnih.govthiadiazole compounds have been identified as inhibitors of focal adhesion kinase (FAK) phosphorylation, a target in cancer therapy. iiarjournals.orgnih.gov This has led to the identification of lead compounds with promising antitumor activity in mesothelioma cell lines. iiarjournals.orgnih.gov

The following table provides examples of imidazo nih.govnih.govthiazole-related scaffolds in lead identification and optimization.

ScaffoldTherapeutic AreaKey Findings in Lead OptimizationReference
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoleAnticancerIntroduction of a formyl group at the 5-position increased antiproliferative activity. nih.gov
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoleNeurodegenerative Disease ImagingIdentification of an iodinated derivative as a lead compound for α-synuclein PET imaging. acs.org
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoleAnticancerIdentification of derivatives that inhibit FAK phosphorylation and show antitumor activity. iiarjournals.orgnih.gov

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Enhanced Scalability

A significant hurdle in the comprehensive investigation of 5,7-Dibromoimidazo[4,3-b] nih.govresearchgate.netthiazole (B1198619) and its derivatives is the lack of scalable and efficient synthetic routes. Current methodologies for the synthesis of related imidazothiazole systems often involve multi-step procedures with modest yields, which are not amenable to large-scale production for extensive biological screening and preclinical development.

Future research should prioritize the development of novel, robust, and scalable synthetic pathways. Key areas of focus could include:

One-Pot Reactions: Designing one-pot, multi-component reactions (MCRs) could significantly improve efficiency by reducing the number of isolation and purification steps.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of scalability, safety, and reproducibility, allowing for the rapid generation of a library of analogues.

Catalyst Development: Investigating novel catalysts, including metal-based and organocatalysts, could lead to more efficient and selective methods for the construction of the imidazo[4,3-b] nih.govresearchgate.netthiazole core and the introduction of the dibromo-substituents.

Synthetic StrategyPotential AdvantagesResearch Focus
Multi-Component Reactions (MCRs)Increased efficiency, reduced waste, operational simplicity.Discovery of novel reaction cascades for the convergent synthesis of the scaffold.
Continuous Flow ChemistryEnhanced scalability, improved safety and control, potential for automation.Optimization of reaction conditions in microreactors for high-throughput synthesis.
Novel CatalysisHigher yields, improved selectivity, milder reaction conditions.Development of catalysts for key bond-forming steps in the synthesis.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A detailed understanding of the reaction mechanisms involved in the synthesis of 5,7-Dibromoimidazo[4,3-b] nih.govresearchgate.netthiazole is crucial for optimizing reaction conditions and improving yields. Traditional analytical techniques often provide only a snapshot of the reaction at discrete time points.

The application of advanced, real-time spectroscopic probes could provide invaluable insights into the reaction kinetics and the identification of transient intermediates. Future research in this area should involve:

In-situ Spectroscopy: Utilizing techniques such as in-situ Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy to monitor the reaction progress in real-time.

Computational Modeling: Combining experimental data with density functional theory (DFT) calculations to model reaction pathways and transition states, providing a deeper understanding of the underlying mechanisms.

Integration of Machine Learning in Predictive Biological Activity

The vast chemical space that can be explored by modifying the 5,7-Dibromoimidazo[4,3-b] nih.govresearchgate.netthiazole scaffold presents a challenge for traditional drug discovery approaches. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate this complexity and accelerate the identification of promising drug candidates.

Future research should focus on the integration of ML models to predict the biological activity of novel derivatives. This would involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models based on a dataset of synthesized compounds and their biological activities to predict the potency of new, untested analogues.

Virtual Screening: Employing ML-based virtual screening techniques to rapidly screen large virtual libraries of 5,7-Dibromoimidazo[4,3-b] nih.govresearchgate.netthiazole derivatives against various biological targets.

De Novo Drug Design: Utilizing generative ML models to design novel molecules with desired biological activities and physicochemical properties.

Development of Targeted Chemical Biology Tools Based on the Scaffold

To elucidate the mechanism of action and identify the specific biological targets of 5,7-Dibromoimidazo[4,3-b] nih.govresearchgate.netthiazole derivatives, the development of targeted chemical biology tools is essential. These probes can be used to visualize the distribution of the compounds in cells and to identify their binding partners.

Future efforts in this direction should include:

Fluorescent Probes: Synthesizing fluorescently tagged versions of 5,7-Dibromoimidazo[4,3-b] nih.govresearchgate.netthiazole to enable cellular imaging and localization studies.

Affinity-Based Probes: Developing probes with reactive groups for affinity-based protein profiling to identify the direct cellular targets of the compounds.

Photoaffinity Labels: Designing photoactivatable probes that can be used to covalently label target proteins upon irradiation, facilitating their identification.

Probe TypeApplicationResearch Goal
Fluorescent ProbesCellular imaging and localization studies.To visualize the subcellular distribution of the compound.
Affinity-Based ProbesTarget identification and validation.To pull down and identify the protein binding partners.
Photoaffinity LabelsCovalent labeling of target proteins.To definitively identify the direct cellular targets.

Unexplored Biological Targets and Pathways for the Imidazo[4,3-b]nih.govresearchgate.netthiazole System

While related imidazothiazole isomers have been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the full therapeutic potential of the imidazo[4,3-b] nih.govresearchgate.netthiazole system, and specifically the 5,7-dibromo derivative, remains largely untapped.

A crucial research gap is the systematic exploration of novel biological targets and pathways for this scaffold. Future research should aim to:

Phenotypic Screening: Conduct unbiased phenotypic screens to identify novel biological activities in various disease models, such as cancer, neurodegenerative diseases, and infectious diseases.

Target-Based Screening: Screen libraries of 5,7-Dibromoimidazo[4,3-b] nih.govresearchgate.netthiazole derivatives against a diverse panel of protein kinases, phosphatases, and other enzymes implicated in disease.

"Omics" Approaches: Utilize proteomics, transcriptomics, and metabolomics to gain a comprehensive understanding of the cellular pathways modulated by these compounds.

By addressing these research gaps and pursuing these future directions, the scientific community can unlock the full therapeutic potential of 5,7-Dibromoimidazo[4,3-b] nih.govresearchgate.netthiazole and pave the way for the development of a new generation of innovative medicines.

Q & A

Basic: What are the standard synthetic routes for 5,7-Dibromoimidazo[4,3-b][1,3]thiazole, and how are reaction conditions optimized?

Answer:
The synthesis typically involves bromination of precursor imidazo-thiazole derivatives. For example, refluxing with brominating agents (e.g., Br₂ in DMSO) under controlled conditions. Key steps include:

  • Precursor preparation : Starting from imidazo[4,3-b][1,3]thiazole via cyclization reactions using thiourea derivatives and α-haloketones .
  • Bromination : Double bromination at positions 5 and 7 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Optimization : Yield improvements (e.g., 65% in ) are achieved by adjusting solvent polarity, reaction time, and stoichiometry. For instance, DMSO enhances bromine activation, while ice-water quenching prevents over-bromination .

Basic: How is the structural confirmation of this compound performed?

Answer:
Multi-spectroscopic techniques are employed:

  • FT-IR : Confirms functional groups (e.g., C-Br stretching at ~550 cm⁻¹ and C=N at ~1600 cm⁻¹) .
  • NMR :
    • ¹H-NMR : Absence of aromatic protons at positions 5 and 7 due to bromination.
    • ¹³C-NMR : Peaks at δ ~110–120 ppm for C-Br carbons .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ with isotopic patterns matching Br₂ substitution) .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:
Common assays include:

  • Antimicrobial testing : Agar dilution or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Antiparasitic activity : Trypanocidal/leishmanicidal assays using Trypanosoma brucei or Leishmania donovani promastigotes, measuring IC₅₀ via Alamar Blue staining .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices (SI) .

Advanced: How do substituents at positions 5 and 7 influence the compound’s bioactivity?

Answer:
Bromine atoms at positions 5 and 7 enhance:

  • Electrophilicity : Increased halogen bonding with target enzymes (e.g., microbial thymidylate synthase) .
  • Lipophilicity : Improved membrane permeability, as shown in logP calculations (e.g., ClogP ~2.5 for dibromo derivatives vs. ~1.2 for non-brominated analogs) .
    SAR Example :
  • Antimicrobial potency : 5,7-Dibromo derivatives show 4–8× lower MIC values against S. aureus compared to mono-brominated analogs .

Advanced: How can molecular docking elucidate the mechanism of action of this compound?

Answer:

  • Target selection : Docking into active sites of bacterial DNA gyrase (PDB: 1KZN) or Leishmania trypanothione reductase (PDB: 2V6O) .
  • Key interactions :
    • Bromine forms halogen bonds with backbone carbonyls (e.g., Asp81 in DNA gyrase).
    • Imidazo-thiazole core participates in π-π stacking with aromatic residues (e.g., Phe84) .
  • Validation : Correlation between docking scores (e.g., Glide score ≤ −8.5 kcal/mol) and experimental IC₅₀ values .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Standardization : Ensure consistent assay protocols (e.g., inoculum size, incubation time) .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., ciprofloxacin for bacteria) .
  • Statistical analysis : Use ANOVA to compare datasets; discrepancies may arise from strain-specific resistance or solvent effects (e.g., DMSO >1% inhibits growth) .

Advanced: What strategies improve synthetic yield for scale-up research?

Answer:

  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Microwave-assisted synthesis : Reduces reaction time from 18 hours to 2–4 hours with comparable yields (60–70%) .
  • Purification : Gradient column chromatography (hexane:EtOAc 4:1) or recrystallization in ethanol-water mixtures .

Advanced: How are derivatives of this compound synthesized for structure-activity exploration?

Answer:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to replace bromine with aryl groups .
  • Nucleophilic substitution : React with amines (e.g., piperazine) to generate amino derivatives .
  • Oxidation/Reduction : Convert thiazole sulfur to sulfoxide/sulfone derivatives using mCPBA or H₂O₂ .

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